N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea
Overview
Description
N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea typically involves the reaction of 2-bromophenyl isocyanate with 2-chlorobenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and efficient solvent recovery processes to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the urea moiety.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorobenzyl groups may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-N’-(2-fluorobenzyl)urea
- N-(2-chlorophenyl)-N’-(2-bromobenzyl)urea
- N-(2-bromophenyl)-N’-(2-methylbenzyl)urea
Uniqueness
N-(2-bromophenyl)-N’-(2-chlorobenzyl)urea is unique due to the specific combination of bromophenyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[(2-chlorophenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c15-11-6-2-4-8-13(11)18-14(19)17-9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGYJBGMNMETQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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